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molecular formula C6H3N3O2S B3393906 [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 577771-09-6

[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No. B3393906
M. Wt: 181.17 g/mol
InChI Key: YFRBFGUUUDQBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109213B2

Procedure details

The ester (ii) (0.94 g) was hydrolysed with aqueous sodium hydroxide in tetrahydrofuran to afford a solid (0.84 g).
Name
ester
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[N:13]=[N:12][S:11][C:8]2=[N:9][CH:10]=1)=[O:4].[OH-].[Na+]>O1CCCC1>[N:13]1[C:7]2[C:8](=[N:9][CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=2)[S:11][N:12]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.94 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NC1)SN=N2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NSC2=NC=C(C=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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